![molecular formula C26H30N4O3 B4079815 N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4079815.png)
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide
Overview
Description
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use as an anticancer agent. The compound was first synthesized in 2009 and has since been extensively studied for its therapeutic potential in various types of cancer.
Mechanism of Action
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide inhibits the activity of the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) that is involved in the regulation of protein degradation by the proteasome. By inhibiting NAE, N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide prevents the activation of NEDD8 and leads to the accumulation of proteins that are targeted for degradation by the proteasome. This ultimately results in cell death.
Biochemical and Physiological Effects:
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce cell death, it has also been shown to inhibit angiogenesis and tumor growth in animal models. It has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide is its specificity for the NAE enzyme, which makes it a potentially useful tool for studying the ubiquitin-proteasome pathway. However, one of the limitations of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide is its relatively short half-life, which can make it difficult to maintain the desired level of inhibition over an extended period of time.
Future Directions
There are several future directions for research on N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide. One potential area of research is the development of more potent and selective inhibitors of NAE. Another area of research is the identification of biomarkers that can be used to predict the response to N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide in cancer patients. Additionally, there is interest in exploring the potential use of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide in combination with other anticancer agents to enhance their efficacy.
Scientific Research Applications
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This leads to the accumulation of proteins that are targeted for degradation by the proteasome, ultimately resulting in cell death.
properties
IUPAC Name |
N-[5-(4-methoxyphthalazin-1-yl)-2-morpholin-4-ylphenyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-32-26-21-10-6-5-9-20(21)24(28-29-26)19-11-12-23(30-13-15-33-16-14-30)22(17-19)27-25(31)18-7-3-2-4-8-18/h5-6,9-12,17-18H,2-4,7-8,13-16H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKLFISYXDXUFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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